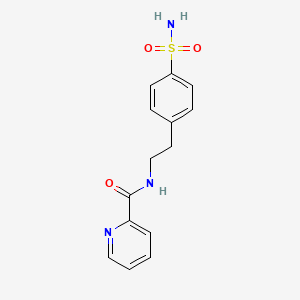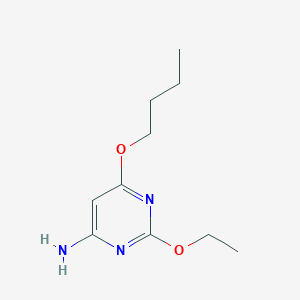
1-Methylcinnolin-1-iumiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methylcinnolin-1-iumiodide is a heterocyclic organic compound that belongs to the cinnoline family It is characterized by the presence of a methyl group attached to the nitrogen atom in the cinnoline ring, and an iodide ion as a counterion
准备方法
Synthetic Routes and Reaction Conditions
1-Methylcinnolin-1-iumiodide can be synthesized through several methods. One common approach involves the methylation of cinnoline using methyl iodide. The reaction typically occurs in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like acetone or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to more efficient and scalable production processes.
化学反应分析
Types of Reactions
1-Methylcinnolin-1-iumiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its reduced form, such as 1-methylcinnoline.
Substitution: Nucleophilic substitution reactions can occur at the methyl group or the iodide ion, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base to enhance nucleophilicity.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced forms of the compound, and various substituted derivatives depending on the nucleophile used.
科学研究应用
1-Methylcinnolin-1-iumiodide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 1-Methylcinnolin-1-iumiodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact molecular pathways involved depend on the specific biological context and target.
相似化合物的比较
Similar Compounds
1-Methylquinolinium iodide: Similar in structure but with a quinoline ring instead of a cinnoline ring.
1-Methylisoquinolinium iodide: Contains an isoquinoline ring, differing in the position of the nitrogen atom.
1-Methylpyridinium iodide: Features a pyridine ring, with a simpler structure compared to cinnoline.
Uniqueness
1-Methylcinnolin-1-iumiodide is unique due to its specific ring structure and the presence of the methyl group on the nitrogen atom. This structural configuration imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for.
属性
分子式 |
C9H9IN2 |
|---|---|
分子量 |
272.09 g/mol |
IUPAC 名称 |
1-methylcinnolin-1-ium;iodide |
InChI |
InChI=1S/C9H9N2.HI/c1-11-9-5-3-2-4-8(9)6-7-10-11;/h2-7H,1H3;1H/q+1;/p-1 |
InChI 键 |
PBXATOPIIRTPIN-UHFFFAOYSA-M |
规范 SMILES |
C[N+]1=NC=CC2=CC=CC=C21.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


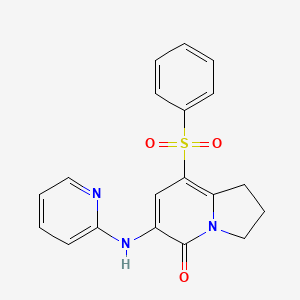
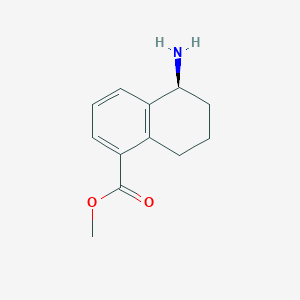




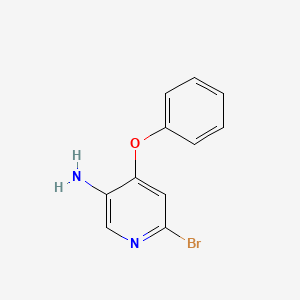
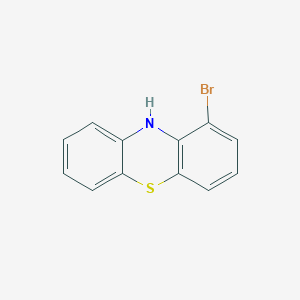
![7-Amino-2,3-dimethylpyrrolo[3,4-b]pyrazin-5-one](/img/structure/B13113366.png)



